Caspase-3 Inhibitor III

Vue d'ensemble

Description

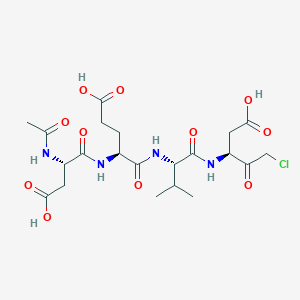

Ac-DEVD-CMK est un inhibiteur à base de peptides qui cible de manière irréversible la caspase-3 et les caspases apparentées. Il joue un rôle crucial dans la régulation de l'apoptose (mort cellulaire programmée) en inhibant ces enzymes. Le nom complet du composé est N-Acétyl-Asp-Glu-Val-Asp-chlorométhylcétone.

Méthodes De Préparation

Voies de synthèse :

Ac-DEVD-CMK peut être synthétisé en utilisant la synthèse peptidique en phase solide (SPPS). Les étapes suivantes décrivent le processus :

Activation de la résine : L'acide aminé N-terminal (N-Acétyl-Asp) est fixé à une résine de support solide.

Réactions de couplage : Ajouter séquentiellement les acides aminés restants (Glu, Val, Asp) en utilisant des réactifs de couplage appropriés (par exemple, HBTU, HOBt).

Déprotection et clivage : Enlever les groupes protecteurs (acétyle et t-butoxycarbonyle) et cliver le peptide de la résine.

Chlorométhylation : Faire réagir le peptide avec la chlorométhylcétone (CMK) pour former Ac-DEVD-CMK.

Production industrielle :

Bien qu'Ac-DEVD-CMK soit principalement utilisé à des fins de recherche, il n'est pas produit à l'échelle industrielle en raison de son application spécialisée.

Analyse Des Réactions Chimiques

Ac-DEVD-CMK interagit avec les caspases, en particulier la caspase-3, -6, -7, -8 et -10. Ces enzymes jouent un rôle essentiel dans l'apoptose. Les réactions courantes comprennent :

Inhibition : Ac-DEVD-CMK se lie de manière irréversible au site actif des caspases, empêchant leur activation.

Mimétisme du substrat : La structure peptidique imite le substrat naturel des caspases, lui permettant d'inhiber de manière compétitive leur activité.

4. Applications de la recherche scientifique

Ac-DEVD-CMK trouve des applications dans divers domaines :

Recherche sur le cancer : Il bloque partiellement l'apoptose dans les cellules de lymphome.

Neurosciences : Inhibe l'activation de la caspase-3 induite par le SIN-1 dans les neurones.

5. Mécanisme d'action

Ac-DEVD-CMK inhibe les caspases en se liant de manière covalente à leurs sites actifs. Cela empêche la signalisation apoptotique en aval et la mort cellulaire. Les cibles moléculaires du composé sont les caspases impliquées dans les voies apoptotiques.

Applications De Recherche Scientifique

Ac-DEVD-CMK finds applications in various fields:

Cancer Research: It partially blocks apoptosis in lymphoma cells.

Neuroscience: Inhibits caspase-3 activation induced by SIN-1 in neurons.

Mécanisme D'action

Ac-DEVD-CMK inhibits caspases by covalently binding to their active sites. This prevents downstream apoptotic signaling and cell death. The compound’s molecular targets are caspases involved in apoptosis pathways.

Comparaison Avec Des Composés Similaires

Ac-DEVD-CMK appartient à une classe d'inhibiteurs de la caspase. D'autres composés apparentés comprennent :

Ac-DEVD-CHO : Un autre inhibiteur de la caspase-3 avec des fonctionnalités similaires.

IDB (3,20-dibenzoate) : Induit l'apoptose et peut être inhibé par Ac-DEVD-CMK.

Activité Biologique

Caspase-3 Inhibitor III (CAS 285570-60-7) is a small molecule that selectively inhibits the activity of caspase-3, a critical executioner protease in the apoptotic pathway. This compound is significant in research related to apoptosis, cancer biology, and neurodegenerative diseases. Understanding its biological activity is essential for developing therapeutic strategies targeting caspase-3-related pathologies.

Biological Activity of Caspase-3

Caspase-3 is a member of the cysteine-aspartic acid protease (caspase) family, primarily involved in apoptosis. It is activated through both extrinsic and intrinsic pathways, leading to the cleavage of various substrates that execute cell death. The inhibition of caspase-3 can have profound implications for cellular survival and disease progression.

This compound works by binding to the active site of caspase-3, preventing its activation and subsequent substrate cleavage. This inhibition can be vital in contexts where apoptosis contributes to tissue damage or disease progression, such as in cancer or neurodegeneration.

Key Research Findings

- Inhibition of Apoptosis : Studies have shown that this compound effectively reduces apoptosis in various cell lines. For instance, it has been demonstrated to protect neuronal cells from apoptosis induced by amyloid-beta peptide exposure, a hallmark of Alzheimer's disease .

- Impact on Cancer : Research indicates that inhibiting caspase-3 can prevent the onset of genetic instability and carcinogenesis. For example, cells deficient in caspase-3 exhibited reduced oncogenic transformation following exposure to DNA-damaging agents . This suggests that while caspase-3 plays a role in eliminating damaged cells, its inhibition may be beneficial in preventing cancer progression.

- Role in Neuroprotection : this compound has been shown to offer neuroprotective effects by inhibiting apoptotic pathways in neuronal cells subjected to oxidative stress or toxic insults. This has potential therapeutic implications for neurodegenerative diseases where caspase activation contributes to neuronal loss .

Case Study 1: Neuroprotection in Alzheimer’s Disease

A study involving human neuronal cells treated with amyloid-beta showed that this compound significantly decreased cell death rates compared to untreated controls. The inhibitor maintained cell viability and reduced markers of apoptosis, suggesting its potential as a therapeutic agent in Alzheimer's disease management.

Case Study 2: Cancer Cell Lines

In experiments with various cancer cell lines, the use of this compound resulted in decreased apoptosis rates following chemotherapy treatment. This effect was linked to enhanced survival rates of cancer cells post-treatment, indicating that while it may protect normal cells, it could also contribute to cancer cell resilience against therapies.

Table 1: Effects of this compound on Cell Viability

| Cell Type | Treatment | Viability (%) | Apoptosis Markers |

|---|---|---|---|

| Neuronal Cells | Control | 50 | High |

| Neuronal Cells | This compound | 85 | Low |

| Cancer Cell Line A | Control | 40 | High |

| Cancer Cell Line A | This compound | 70 | Moderate |

Table 2: Impact on Genetic Stability

| Treatment | Genetic Instability Score (Colony Formation Assay) |

|---|---|

| Control | 0.5 |

| This compound | 0.8 |

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31ClN4O11/c1-9(2)18(21(37)25-12(6-16(31)32)14(28)8-22)26-19(35)11(4-5-15(29)30)24-20(36)13(7-17(33)34)23-10(3)27/h9,11-13,18H,4-8H2,1-3H3,(H,23,27)(H,24,36)(H,25,37)(H,26,35)(H,29,30)(H,31,32)(H,33,34)/t11-,12-,13-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNOUPFYBMVFLD-RSLFNQERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ac-DEVD-CMK (N-acetyl-Asp-Glu-Val-Asp-chloromethyl ketone) acts as a potent and irreversible inhibitor of caspase-3. It mimics the natural substrate of caspase-3 and binds irreversibly to the active site of the enzyme, preventing further enzymatic activity. [, , , ]

A: Apoptosis, or programmed cell death, involves a cascade of events, with caspases playing a central role. Ac-DEVD-CMK, by inhibiting caspase-3, disrupts this pathway, effectively preventing the execution phase of apoptosis in various cell types and disease models. [, , , , , , , , , , ]

A: The molecular formula for Ac-DEVD-CMK is C23H34ClN5O11, and its molecular weight is 591.98 g/mol. []

A: The Asp-Glu-Val-Asp (DEVD) tetrapeptide sequence is crucial for the inhibitory activity of Ac-DEVD-CMK. Modifications to this sequence can significantly impact its potency and selectivity for caspase-3. [, , , ]

A: While Ac-DEVD-CMK is a potent caspase-3 inhibitor, cells may develop resistance through various mechanisms. These could include upregulation of alternative apoptotic pathways, mutations in the caspase-3 gene, or decreased cellular uptake of the inhibitor. [, , ]

A: Yes, Ac-DEVD-CMK has demonstrably reduced apoptosis in various in vitro models, including primary cultures of rat hippocampal neurons subjected to hypoxia/reoxygenation, [] Balb/c mouse models of pemphigus, [, , ] and human cholangiocarcinoma cell lines treated with TNF-alpha and triptolide. []

A: Detailed toxicological data on Ac-DEVD-CMK is not available in the provided research. As with any research compound, careful consideration should be given to potential toxicity and safety concerns. []

A: Ac-DEVD-CMK demonstrates greater selectivity for caspase-3 compared to broader-spectrum caspase inhibitors like z-VAD-fmk and Bok-D-fmk. [, ]

A: Computational chemistry techniques like molecular modeling and simulations can be used to study the interaction of Ac-DEVD-CMK with caspase-3 at a molecular level, aiding in the design of potentially more potent and selective inhibitors. []

A: Various analytical techniques like Western blotting, immunohistochemistry, in situ hybridization, and enzymatic assays have been used to assess caspase-3 activity, expression levels, and the effects of Ac-DEVD-CMK in various studies. [, , , ]

ANone: Future research could focus on:

- Improving delivery and targeting of Ac-DEVD-CMK to specific cells or tissues. []

- Identifying reliable biomarkers to predict the efficacy of Ac-DEVD-CMK in different disease models. []

- Investigating its potential in combination therapies, particularly with other anticancer agents. []

- Exploring alternative delivery systems and formulation strategies to enhance its stability and bioavailability. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.